molecular formula C35H34O6 B1245996 (3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene

(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene

Cat. No.: B1245996
M. Wt: 550.6 g/mol
InChI Key: DJTINKKXBIBDGX-ABBSEULXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene is a natural product found in Alpinia pinnanensis with data available.

Scientific Research Applications

Diarylheptanoids Research

Diarylheptanoids, including compounds similar to the one , have been identified in various plants and exhibit a range of biological activities. For example, new diarylheptanoids isolated from Rhizoma Zingiberis, which share structural similarities with the specified compound, have shown no cytotoxicity against HepG2 cell lines (Cui et al., 2019). Additionally, diarylheptanoids from Curcuma comosa have exhibited significant anti-inflammatory activities, as evidenced by their inhibition of nitric oxide production in macrophage cells (Sornkaew et al., 2015).

Antiproliferative and Estrogenic Activities

Research has revealed the antiproliferative properties of diarylheptanoids. In a study, diarylheptanoids from the seeds of Alpinia blepharocalyx showed significant antiproliferative activity against certain carcinoma and fibrosarcoma cells (Ali et al., 2001). Another study on diarylheptanoids from Curcuma comosa indicated that some of these compounds possess estrogenic activity, comparable to or higher than the phytoestrogen genistein (Suksamrarn et al., 2008).

Other Biological Properties

Additional studies on similar diarylheptanoids have indicated their diverse bioactivities. For instance, diarylheptanoids from Curcuma xanthorrhiza were found to have significant hypolipidemic action by inhibiting hepatic triglyceride secretion (Suksamrarn et al., 1994). Moreover, research on Curcuma kwangsiensis highlighted the inhibitory effects of its diarylheptanoids on nitric oxide production in lipopolysaccharide-activated macrophages (Li et al., 2010).

Properties

Molecular Formula

C35H34O6

Molecular Weight

550.6 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-[(E,1S,5R)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C35H34O6/c1-41-32-23-31(39)33(35(40)34(32)30(38)22-16-25-11-6-3-7-12-25)29(26-17-20-28(37)21-18-26)14-8-13-27(36)19-15-24-9-4-2-5-10-24/h2-12,14,16-18,20-23,27,29,36-37,39-40H,13,15,19H2,1H3/b14-8+,22-16+/t27-,29-/m0/s1

InChI Key

DJTINKKXBIBDGX-ABBSEULXSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@@H](CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=CC=C4

Synonyms

alpinnanin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene
Reactant of Route 2
(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene
Reactant of Route 3
(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene
Reactant of Route 4
(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene
Reactant of Route 5
(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene
Reactant of Route 6
(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene

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